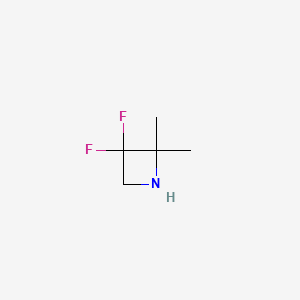
4-(Aminomethyl)-2-methylhexanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-methylhexanehydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes an aminomethyl group attached to a methylhexane backbone, and its hydrochloride salt form enhances its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylhexanehydrochloride typically involves the reaction of 2-methylhexane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonium chloride react to form an intermediate iminium ion, which then reacts with 2-methylhexane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-methylhexanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-methylhexanehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-methylhexanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as a ligand for certain receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
2-Aminomethylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(Aminomethyl)fluorescein: Utilized as a fluorescent probe in biochemical assays.
Uniqueness
4-(Aminomethyl)-2-methylhexanehydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H20ClN |
|---|---|
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
2-ethyl-4-methylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(6-9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H |
Clave InChI |
CAKQXBVURKPSKH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
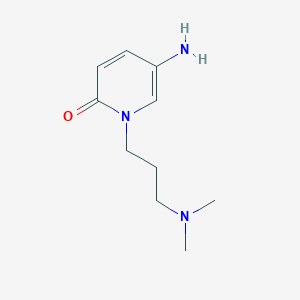
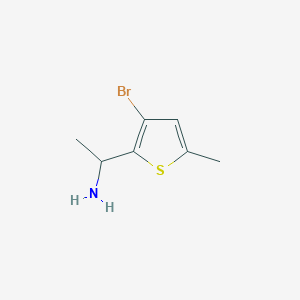

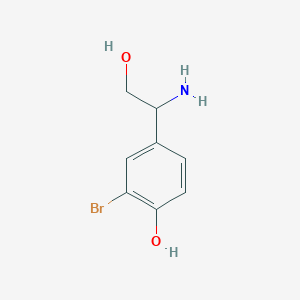
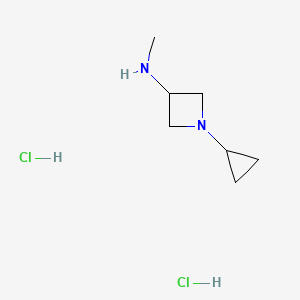

![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)

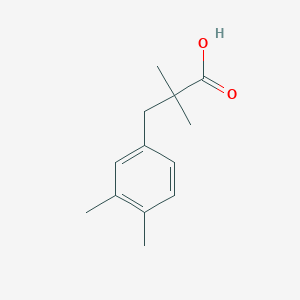
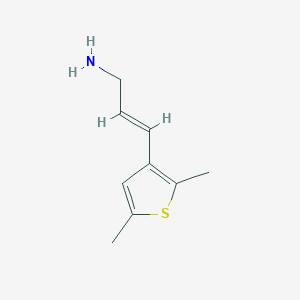
![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)
